

PF-06447475 solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PF-06447475

This guide provides researchers, scientists, and drug development professionals with comprehensive technical information, troubleshooting advice, and frequently asked questions regarding the use of PF-06447475 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving PF-06447475?

A1: The recommended solvent for creating a stock solution of PF-06447475 is dimethyl sulfoxide (DMSO).[1][2][3][4][5] For optimal results, it is crucial to use fresh, anhydrous (newly opened) DMSO, as the compound's solubility can be significantly reduced by moisture absorbed by the solvent.[1][3][5]

Q2: What is the solubility of PF-06447475 in DMSO and other common solvents?

A2: PF-06447475 exhibits high solubility in DMSO. It is generally considered insoluble in water and ethanol.[3][5][6] For a detailed summary of solubility data, please refer to Table 1 below.

Q3: How should I prepare a stock solution of PF-06447475?

A3: To prepare a stock solution, dissolve PF-06447475 powder in fresh, high-quality DMSO to your desired concentration (e.g., 10 mM or 20 mM). If the compound does not dissolve readily,

gentle warming and/or sonication can be used to facilitate dissolution.[1] See the "Experimental Protocols" section for a detailed step-by-step guide.

Q4: How should I store the PF-06447475 stock solution?

A4: Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][4] Store these aliquots at -20°C for short-term storage or -80°C for long-term storage.[1][3][4] Stored properly in DMSO, the solution is stable for up to 1 year at -20°C or 2 years at -80°C.[1][3]

Q5: How do I dilute the DMSO stock solution for use in cell culture?

A5: The DMSO stock solution should be serially diluted to the final working concentration directly in the cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1% to 0.5%. Always add the diluted compound to the media, not the other way around, and mix thoroughly before adding to cells.

Q6: What is the primary cellular target of PF-06447475?

A6: PF-06447475 is a highly potent and selective kinase inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2][4][7] It has been shown to inhibit both wild-type LRRK2 and the pathogenic G2019S mutant of LRRK2.[2][7] Its inhibitory activity can be measured by the reduction of LRRK2 autophosphorylation at Ser935.[8][9]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitation in DMSO Stock	- DMSO has absorbed moisture Solution is oversaturated.	- Use fresh, anhydrous DMSO to prepare a new solution.[1] [3]- Gently warm the solution or use sonication to aid dissolution.[1]- If precipitation persists, prepare a less concentrated stock solution.
Precipitation in Cell Culture Media	- Poor aqueous solubility of the compound Final concentration is too high Insufficient mixing.	- Ensure the final DMSO concentration in the media is low (<0.5%) and consistent across experiments Perform serial dilutions in media to reach the final concentration Vigorously mix the media immediately after adding the compound Consider using a solvent system with cosolvents like PEG300 and Tween-80 for in vivo studies, which may be adapted for specific in vitro needs.[1]
Inconsistent Experimental Results	- Degradation of the compound Inaccurate concentration.	- Use freshly prepared dilutions for each experiment Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots.[1][4]-Periodically verify the concentration of the stock solution if possible.

Data Presentation

Table 1: Solubility of PF-06447475 in Various Solvents

Solvent	Reported Solubility	Source(s)
DMSO	≥15.25 mg/mL	[6]
2 mg/mL	[2]	
50 mM		
60 mg/mL (196.51 mM)	[1]	_
61 mg/mL (199.78 mM)	[3][5]	_
Water	Insoluble	[3][5][6]
Ethanol	Insoluble	[3][5][6]
DMF	5 mg/mL	[2]
DMF:PBS (pH 7.2) (1:7)	0.12 mg/mL	[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Materials:

- PF-06447475 powder (Molecular Weight: 305.33 g/mol)[1][2]
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes

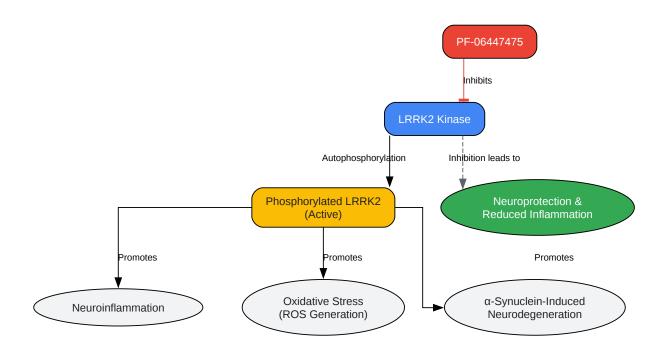
Methodology:

- Calculate the mass of PF-06447475 required. For 1 mL of a 10 mM stock solution, you will need 3.053 mg.
- Weigh the calculated amount of PF-06447475 powder and place it into a sterile microcentrifuge tube.

- Add the corresponding volume of anhydrous DMSO (e.g., 1 mL for 3.053 mg) to the tube.
- Vortex the tube thoroughly until the powder is completely dissolved. If necessary, use a sonicator or warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.[1]
- Once fully dissolved, create single-use aliquots (e.g., 20 μL) in sterile tubes.
- Store the aliquots at -80°C for long-term use.[1][3]

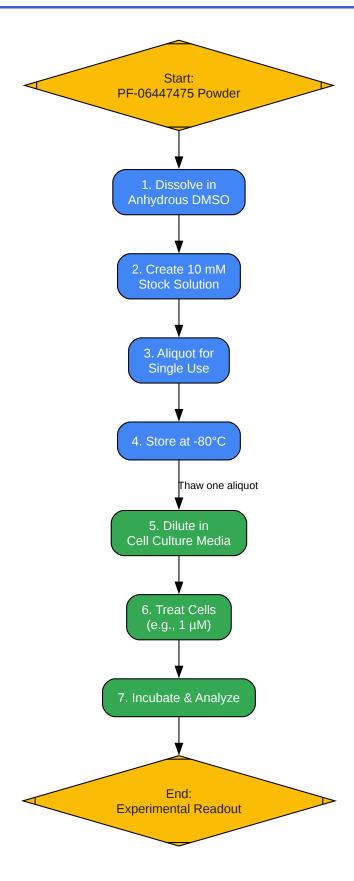
Protocol 2: Dilution of Stock Solution for Cell Culture Application

Materials:


- 10 mM PF-06447475 stock solution in DMSO
- Pre-warmed, sterile cell culture medium
- Sterile tubes

Methodology:

- Thaw a single-use aliquot of the 10 mM PF-06447475 stock solution at room temperature.
- Perform a serial dilution to prepare an intermediate stock. For example, to achieve a final concentration of 1 μ M in your cell culture well, you can dilute the 10 mM stock 1:100 in sterile culture medium to create a 100 μ M intermediate solution.
- Add the appropriate volume of the intermediate solution to your cell culture plate. For instance, add 10 μ L of the 100 μ M intermediate solution to 990 μ L of medium in a well to achieve a final concentration of 1 μ M. This ensures the final DMSO concentration is low (0.01% in this example).
- Gently swirl the plate to ensure even distribution of the compound in the medium.
- Always prepare a vehicle control using the same final concentration of DMSO in the culture medium.


Visualizations

Click to download full resolution via product page

Caption: Mechanism of PF-06447475 action via LRRK2 inhibition.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PF-06447475 | LRRK2 inhibitor/antagonist | CAS 1527473-33-1 | Buy PF06447475 from Supplier InvivoChem [invivochem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. apexbt.com [apexbt.com]
- 7. PF-06447475 Datasheet DC Chemicals [dcchemicals.com]
- 8. LRRK2 Inhibition by PF06447475 Antagonist Modulates Early Neuronal Damage after Spinal Cord Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of the LRRK2 Kinase Inhibitor PF-06447475 in Human Nerve-Like Differentiated Cells Exposed to Oxidative Stress Stimuli: Implications for Parkinson's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PF-06447475 solubility in DMSO and cell culture media]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609972#pf-06447475-solubility-in-dmso-and-cell-culture-media]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com